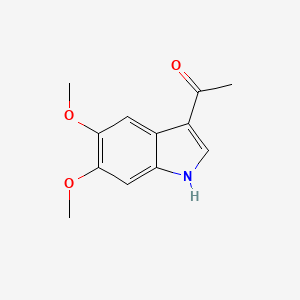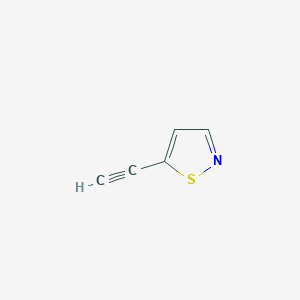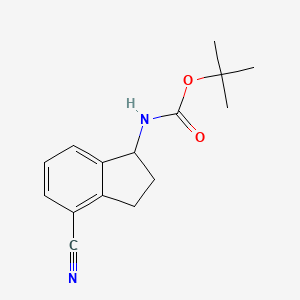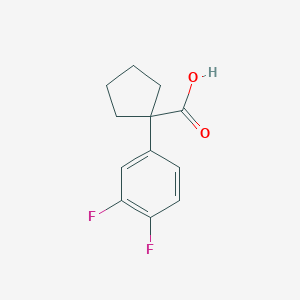
1-(3,4-Difluorophenyl)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12F2O2 and a molecular weight of 226.22 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a cyclopentane ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group, making it a versatile intermediate in organic chemistry.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 3,4-difluorobenzene.
Reaction Conditions: The cyclopentanone undergoes a Friedel-Crafts acylation with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrially, the compound can be produced through a similar route but optimized for large-scale production, involving continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclopentanecarboxylic acid can be compared with other similar compounds:
Cyclopentanecarboxylic Acid: This compound lacks the difluorophenyl group, making it less versatile in certain chemical reactions.
3,4-Difluorophenylacetic Acid: This compound has a similar difluorophenyl group but differs in the acetic acid moiety, leading to different reactivity and applications.
Properties
CAS No. |
741682-84-8 |
|---|---|
Molecular Formula |
C12H12F2O2 |
Molecular Weight |
226.22 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12F2O2/c13-9-4-3-8(7-10(9)14)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
SVABUNFHZZCKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



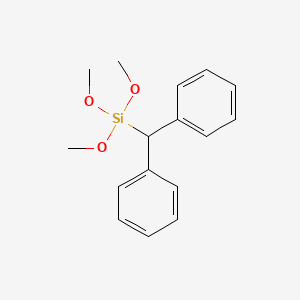
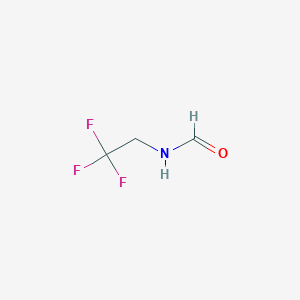
![3,3-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B11721354.png)
![7,8-Difluoro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11721361.png)
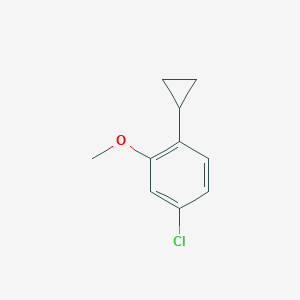
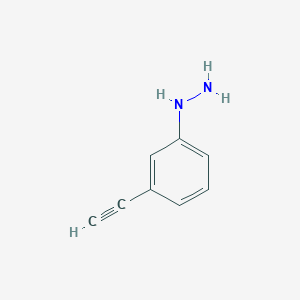
![8-Bromoimidazo[1,2-c]pyrimidine](/img/structure/B11721376.png)
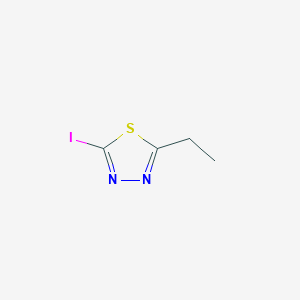
![8-bromo-2,3,4,5-tetrahydroazepino[4,3-b]indol-1(6H)-one](/img/structure/B11721393.png)
